1,4-Dithiane

Descripción general

Descripción

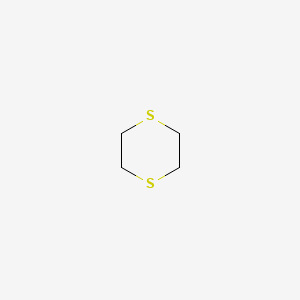

1,4-Dithiane is an organic compound with the molecular formula C4H8S2. It is a six-membered ring containing two sulfur atoms at the 1 and 4 positions. This compound is a type of dithiane, which is a class of organosulfur compounds. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dithiane can be synthesized through several methods. One common method involves the reaction of 1,4-dibromobutane with sodium sulfide in a polar solvent such as dimethylformamide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Another method involves the cyclization of 1,4-dithiol with formaldehyde under acidic conditions. This reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, this compound is often produced through the reaction of 1,4-dichlorobutane with sodium sulfide. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Reactivity Patterns

The reactivity of 1,4-dithiane is influenced by its sulfur atoms, which can participate in various transformations:

-

Oxidation : this compound readily oxidizes to form sulfoxides and sulfones under photochemical conditions. This transformation is significant for its potential applications in medicinal chemistry and material science .

-

Hydrogenolysis : The carbon-sulfur bonds in this compound can be cleaved through hydrogenolysis, revealing methylene groups that can be further functionalized .

Comparative Reactivity with Other Dithianes

Compared to its isomeric forms (such as 1,3-dithiane), this compound exhibits different reactivity patterns:

| Property | 1,3-Dithiane | This compound |

|---|---|---|

| Metalation Stability | More stable lithiated derivatives | Less stable lithiated derivatives |

| Fragmentation | Limited at low temperatures | Swift β-elimination after metalation |

| Synthetic Utility | Widely used as protecting groups | Emerging applications as C2-synthons |

This table highlights how the structural differences impact their utility in organic synthesis.

Mechanistic Insights

Recent studies have provided mechanistic insights into the reactions involving this compound:

-

Domino Reactions : The reaction between this compound-2,5-diol and azomethine imines has been shown to proceed through a domino mechanism involving cleavage followed by cycloaddition. The activation energies for these processes have been calculated to be quite favorable (6.9 to 10.2 kcal/mol), indicating efficient reaction pathways .

-

Hydrogen Bonding Effects : The role of hydrogen bonding in influencing diastereoselectivity during these reactions has been identified as a critical factor in determining product outcomes .

Aplicaciones Científicas De Investigación

Building Blocks in Organic Synthesis

1,4-Dithiane is recognized for its utility as a C2-building block in the synthesis of various organic compounds. Its reactivity allows for the formation of carbon–carbon bonds through controlled transformations. Compared to its counterpart, 1,3-dithiane, this compound has been less extensively studied but offers promising pathways for creating complex molecular architectures. For instance, it can be utilized in the assembly of lipids and carbohydrates as well as various carbocyclic structures .

Case Study: Dihydrodithiins Synthesis

One notable application involves the synthesis of dihydrodithiins via a ring expansion method described by Parham and colleagues. This method involves the conversion of 1,3-dithiolanes into 1,4-dithianes through a cyclic sulfonium intermediate, facilitating the formation of more complex sulfur-containing compounds .

Polymer Development

This compound derivatives, particularly this compound-2,5-diol, have been explored as monomers for synthesizing biodegradable polymers with significant biomedical applications. These copolymers exhibit antioxidant, antimicrobial, and anticancer properties. The synthesized copolyester using this compound-2,5-diol demonstrated favorable physical and thermal properties that make it suitable for medical applications such as drug delivery systems and tissue engineering .

Catalytic Reactions

Recent studies have highlighted the potential of this compound in catalytic cascade reactions. For example, its use in reactions involving aza-Michael/aldol transformations has shown promise in synthesizing complex organic molecules efficiently. The study demonstrated that this compound-2,5-diol could facilitate these reactions under mild conditions while maintaining high selectivity .

Antioxidant and Antimicrobial Properties

Research has indicated that polymers derived from this compound exhibit significant antioxidant and antimicrobial activities. These properties are crucial for developing materials that can prevent oxidative stress and microbial infections in clinical settings. The copolyester synthesized from this compound-2,5-diol was evaluated for its biological activity and showed promising results .

Environmental Applications

The environmental impact of this compound is also noteworthy. It has been identified as a biodegradable compound that can serve as a source of sulfur for microbial desulfurization processes. This capability is essential for reducing sulfur dioxide emissions from fossil fuel combustion .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1,4-dithiane involves its ability to undergo various chemical transformations. The sulfur atoms in the molecule can participate in nucleophilic and electrophilic reactions, allowing this compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved in these reactions depend on the specific chemical context and the reagents used.

Comparación Con Compuestos Similares

1,4-Dithiane can be compared to other similar compounds, such as 1,3-dithiane and 1,2-dithiane.

1,3-Dithiane: This compound has sulfur atoms at the 1 and 3 positions of the ring. It is commonly used as a protecting group for carbonyl compounds in organic synthesis. Compared to this compound, 1,3-dithiane is more reactive and can undergo a wider range of chemical transformations.

1,2-Dithiane: This compound has sulfur atoms at the 1 and 2 positions of the ring. It is less commonly used in organic synthesis compared to this compound and 1,3-dithiane. 1,2-Dithiane is primarily known for its disulfide linkage, which imparts different chemical properties compared to the other dithianes.

Similar Compounds

- 1,3-Dithiane

- 1,2-Dithiane

- This compound-2,5-diol

This compound stands out due to its stability and versatility, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

1,4-Dithiane is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, as well as its applications in synthetic chemistry.

This compound is characterized by its unique ring structure containing two sulfur atoms. This compound can be synthesized through various methods, including the reaction of carbonyl compounds with thiols or via cyclization of appropriate precursors. The reactivity of this compound allows for the formation of various derivatives, which can enhance its biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study on a copolyester synthesized from this compound 2,5-diol showed an impressive DPPH scavenging activity. The copolyester demonstrated a maximum percentage inhibition of 81.60% at a concentration of 1000 µg/mL, outperforming the standard antioxidant quercetin (75.85% at 10 µg/mL) .

Table 1: DPPH Scavenging Activity of Copolyester Derived from this compound 2,5-Diol

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 1000 | 81.60 |

| 500 | 72.45 |

| 250 | 63.20 |

| 125 | 52.15 |

| 62.5 | 40.10 |

| 31.25 | 25.00 |

Antimicrobial Activity

The antimicrobial efficacy of compounds derived from this compound has been evaluated against various pathogens. The synthesized copolyester demonstrated excellent antimicrobial activity against human pathogens, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. A copolyester synthesized using this compound showed cytotoxic effects on cancer cell lines (A549) with an IC50 value lower than that observed in normal cell lines . This suggests that compounds based on this compound may selectively target cancerous cells while sparing normal cells.

Table 2: Cytotoxicity of Copolyester PDDS Against Cell Lines

| Cell Line | IC50 (µg/mL) | % Viability at IC50 |

|---|---|---|

| A549 | XX | YY |

| Vero | XX | YY |

(Note: Specific IC50 values and viability percentages should be filled in based on experimental data from relevant studies.)

The biological activities of this compound are largely attributed to its ability to donate hydrogen atoms and scavenge free radicals, thereby mitigating oxidative stress within biological systems . Additionally, the structural features of the compound allow it to interact with various biological targets, enhancing its therapeutic potential.

Case Studies

- Synthesis and Characterization : A study focused on synthesizing a copolyester using this compound derivatives highlighted its characterization through techniques such as NMR and X-ray diffraction. The findings confirmed the high degree of polymerization and favorable solubility in organic solvents .

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of a new copolyester derived from this compound against lung cancer cells (A549). The results indicated significant anticarcinogenic activity at lower concentrations compared to normal cells .

Propiedades

IUPAC Name |

1,4-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S2/c1-2-6-4-3-5-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZWAPSEEHRYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024077 | |

| Record name | 1,4-Dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] White solid with a strong offensive odor; [Alfa Aesar MSDS], Solid, white to off-white crystals | |

| Record name | 1,4-Dithiane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-Dithiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/104/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.6 °C at 60 mm Hg, 199.00 to 200.00 °C. @ 760.00 mm Hg | |

| Record name | 1,4-DITHIANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, ether, carbon tetrachloride, acetic acid and carbon disulfide., In water, 3,000 mg/L at 25 °C, 3 mg/mL at 25 °C, slightly soluble in hot water;soluble in hot alcohol, oil | |

| Record name | 1,4-DITHIANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-Dithiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/104/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.57 [mmHg], 0.80 mm Hg at 25 °C | |

| Record name | 1,4-Dithiane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DITHIANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

505-29-3 | |

| Record name | 1,4-Dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DITHIANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dithiane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3274B1T5A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DITHIANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112.3 °C, 112 - 113 °C | |

| Record name | 1,4-DITHIANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.